molecular formula C19H19N3OS2 B2688048 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 403833-63-6

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2688048
CAS No.: 403833-63-6
M. Wt: 369.5
InChI Key: ZVOJKVQWXVFFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone is a cell-permeable benzothiazole compound that functions as a potent and selective dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-Rich Tyrosine Kinase 2 (PYK2). Its primary research value lies in its ability to selectively target the ATP-binding site of these non-receptor tyrosine kinases, thereby inhibiting their autophosphorylation and downstream signaling pathways. FAK and PYK2 are crucial regulators of cellular processes such as proliferation, migration, and survival, and their overexpression is frequently associated with tumor progression and metastasis. In research settings, this inhibitor has been extensively used to elucidate the role of FAK/PYK2 signaling in various cancer cell lines, including breast and prostate cancer, demonstrating efficacy in reducing cell invasion and inducing apoptosis. It serves as a critical pharmacological tool for dissecting the complex signaling networks that drive oncogenesis and for validating FAK and PYK2 as potential therapeutic targets in preclinical studies.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c23-18(14-24-19-20-16-8-4-5-9-17(16)25-19)22-12-10-21(11-13-22)15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOJKVQWXVFFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Sulfanyl Group: The benzothiazole ring can be functionalized with a sulfanyl group using thiolating agents.

    Formation of the Phenylpiperazine Moiety: This can be synthesized by reacting phenylhydrazine with ethylene oxide or similar reagents.

    Coupling Reactions: The final step involves coupling the benzothiazole-sulfanyl intermediate with the phenylpiperazine moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial, anticancer, or neuroprotective effects.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone would depend on its specific biological activity:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins.

    Pathways Involved: Could involve inhibition or activation of specific signaling pathways, modulation of gene expression, or interference with cellular processes.

Comparison with Similar Compounds

Key Structural-Activity Relationships (SARs)

Benzothiazole vs. Heterocyclic Replacements: The benzothiazole-sulfanyl group is critical for CA-IX inhibition, as seen in compound 1m (morpholine analog) . Replacement with tetrazole (e.g., 13a-g) shifts activity to undefined targets .

Piperazine Modifications :

  • 4-Phenylpiperazine enhances receptor binding (e.g., HIV-1 RT inhibitors in ) . Its replacement with morpholine (1m ) retains CA-IX inhibition but alters cytotoxicity profiles .
  • Benzylpiperazine derivatives (e.g., acetylcholinesterase inhibitors) demonstrate that bulky substituents on piperazine improve enzyme affinity .

Sulfanyl Group Role :

  • The –S– linkage in the target compound and its analogs (e.g., 1m , ) likely enhances membrane permeability and redox activity, contributing to anticancer effects .

Pharmacological Data Comparison

  • Acetylcholinesterase Inhibition :
    • Benzylpiperazine-isoindoline-dione derivatives (IC50 = 0.91 µM) outperform many analogs but are less potent than donepezil (IC50 = 0.14 µM) .
  • Enzyme Inhibition: Dual piperazine-chloroquinoline derivatives inhibit VEGFR-II, suggesting a broader kinase-targeting capability compared to the CA-IX focus of benzothiazole analogs .

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone is a benzothiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and as an anticonvulsant agent. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a benzothiazole ring system linked to a phenylpiperazine moiety. This unique combination is believed to enhance its biological activity through various mechanisms.

The primary targets for this compound include:

  • GABA Receptors : The compound interacts with GABA (A) alpha-1 and delta receptors, modulating inhibitory neurotransmission.
  • Glutamate Receptors : It also affects glutamatergic pathways, which are crucial for excitatory neurotransmission.
  • Na/H Exchanger : This interaction may influence ion homeostasis within neuronal cells.

These interactions suggest that the compound may play a significant role in regulating neuronal excitability and synaptic transmission, which are critical in conditions such as epilepsy and other neurological disorders.

Anticonvulsant Properties

Research indicates that derivatives of benzothiazole, including this compound, exhibit anticonvulsant activity. In studies involving animal models, compounds with similar structures have shown efficacy in reducing seizure frequency and severity in various seizure models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .

Neurotoxicity Assessment

In evaluating the safety profile of this compound, studies have reported minimal neurotoxicity at effective doses. The absence of significant liver toxicity further supports its potential as a therapeutic agent .

Research Findings

A variety of studies have been conducted to assess the biological activity of benzothiazole derivatives:

Study FocusFindings
Anticonvulsant ActivitySignificant reduction in seizure duration and frequency in MES and PTZ models .
NeurotoxicityNo observed neurotoxic effects at therapeutic doses; favorable safety profile .
Binding AffinityHigh binding affinity to GABA receptors suggests potential for CNS applications.
Pharmacokinetic PropertiesFavorable absorption and distribution characteristics predicted via computational models.

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving rats subjected to induced seizures, this compound demonstrated a dose-dependent decrease in seizure activity. The results indicated that at higher concentrations, the compound significantly prolonged the time to onset of seizures compared to control groups .

Case Study 2: Safety Profile Evaluation

A comprehensive toxicity study was performed where various doses of the compound were administered to mice over a period of two weeks. Results indicated no significant changes in behavior or physiological parameters compared to control groups, suggesting a robust safety profile for further development .

Q & A

Q. What are the recommended synthetic routes for 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone, and how can purity be optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1,3-benzothiazole-2-thiol with a bromo- or chloro-substituted ethanone intermediate bearing the 4-phenylpiperazine moiety under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization using methanol or ethanol. Purity optimization requires monitoring by thin-layer chromatography (TLC) and analytical HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the presence of benzothiazole, sulfanyl, and piperazine protons (e.g., benzothiazole aromatic protons at δ 7.5–8.5 ppm, piperazine N-CH₂ signals at δ 2.5–3.5 ppm) .
  • Infrared (IR) Spectroscopy: Key peaks include C=O stretch (~1680 cm⁻¹), benzothiazole C=N (~1600 cm⁻¹), and sulfanyl S–H (~2550 cm⁻¹) .
  • X-ray Crystallography: Single-crystal X-ray diffraction (at 100 K) resolves bond lengths and angles (e.g., C–S bond lengths ~1.7 Å), with refinement using SHELXL .

Q. How can preliminary biological activity screening be designed for this compound?

  • Enzyme Inhibition Assays: Test inhibition of carbonic anhydrase (CA-IX) via spectrophotometric measurement of p-nitrophenol release (λ = 400 nm) .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., ID8 ovarian cells) with IC₅₀ determination after 48-hour exposure .
  • Anti-inflammatory Screening: Evaluate nitric oxide (NO) suppression in LPS-stimulated macrophages or carrageenan-induced paw edema models .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation or tautomeric forms?

Single-crystal X-ray studies (e.g., using Mo-Kα radiation, R factor < 0.05) reveal precise bond geometries and confirm the absence of tautomerism. For example, the benzothiazole sulfanyl group adopts a planar conformation with the ethanone carbonyl, stabilized by intramolecular hydrogen bonding . Discrepancies between computational (DFT) and experimental data may arise from crystal packing effects, requiring refinement with programs like SHELXL .

Q. What mechanistic hypotheses can explain its biological activity, and how can they be validated?

  • Hypothesis 1: The benzothiazole moiety intercalates with DNA or inhibits topoisomerases. Validate via DNA-binding assays (e.g., ethidium bromide displacement) or comet assays .
  • Hypothesis 2: The 4-phenylpiperazine group modulates neurotransmitter receptors (e.g., dopamine D₂ or serotonin 5-HT₁A). Use radioligand binding assays or calcium flux measurements in transfected HEK293 cells .
  • Hypothesis 3: Sulfanyl groups act as Michael acceptors, covalently binding to cysteine residues in target proteins. Confirm via mass spectrometry-based proteomics or thiol-trapping assays .

Q. How can structure-activity relationship (SAR) studies optimize potency and selectivity?

  • Substitution Patterns: Synthesize analogs with halogens (Cl, F) on the benzothiazole ring or methyl groups on the piperazine. Compare IC₅₀ values in enzyme assays .
  • Bioisosteric Replacement: Replace the sulfanyl group with selenyl or ether linkages to assess tolerance for heteroatom substitution .
  • Pharmacokinetic Profiling: Evaluate metabolic stability (e.g., liver microsomes) and LogP (via shake-flask method) to balance potency and bioavailability .

Q. How should conflicting data from different biological assays be addressed?

  • Case Example: If a compound shows high CA-IX inhibition but low cytotoxicity, consider off-target effects or poor cellular uptake. Perform intracellular pH measurements or confocal microscopy with fluorescent derivatives to assess membrane permeability .
  • Statistical Validation: Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates across assays. Cross-validate results with orthogonal methods (e.g., Western blotting for HIF-1α suppression if ELISA data are inconsistent) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.